molecular formula C12H14O3 B6258349 methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 1355592-27-6

methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B6258349
CAS No.: 1355592-27-6
M. Wt: 206.2
InChI Key:
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Description

Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

    Reduction: Formation of 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Formation of 6-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Uniqueness

Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the position of the hydroxyl group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

1355592-27-6

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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